p-SCN-Bn-oxo-do3a

Vue d'ensemble

Description

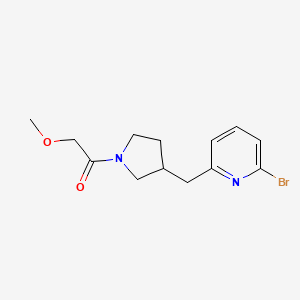

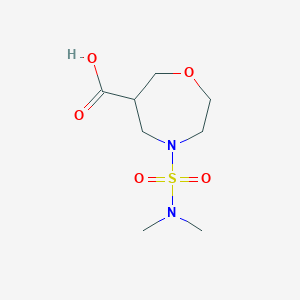

p-SCN-Bn-oxo-do3a is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isothiocyanate group, which is known for its reactivity and versatility in chemical synthesis and biological applications.

Applications De Recherche Scientifique

p-SCN-Bn-oxo-do3a has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of the compound p-SCN-Bn-oxo-do3a is the radiometal ion. The compound, being a bifunctional chelator, binds the radiometal ion in a tight stable coordination complex . This allows the radiometal ion to be properly directed to a desirable molecular target in vivo .

Mode of Action

This compound interacts with its targets by forming a stable coordination complex with the radiometal ion. This interaction ensures that there is no radiometal loss from the radiopharmaceutical when it is injected into a patient . This effectively supplies a site-specific radioactive source in vivo for imaging or therapy .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to diagnostic imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET) . The compound facilitates the delivery of radiometal ions to specific molecular targets, thereby enabling these imaging techniques .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its ability to form a stable coordination complex with radiometal ions . This stability impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in its ability to enable clear visualization of specific molecular targets in vivo . By binding radiometal ions and directing them to these targets, this compound allows for effective diagnostic imaging .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the conditions under which the process is carried out . Furthermore, the compound’s stability and ability to retain the radiometal ion can impact its efficacy in different in vivo environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of p-SCN-Bn-oxo-do3a typically involves the reaction of an amine with phenyl isothiocyanate. The reaction is carried out under reflux conditions in a solvent such as dimethylbenzene, with nitrogen protection to prevent oxidation . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more sustainable methods, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) and catalytic amounts of amine bases . This approach not only improves the yield but also reduces the environmental impact of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

p-SCN-Bn-oxo-do3a undergoes various chemical reactions, including:

Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and thioureas, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the additional functional groups present in p-SCN-Bn-oxo-do3a.

Methyl (4-isothiocyanatophenyl)acetate: Another isothiocyanate derivative with different functional groups and applications.

Uniqueness

The uniqueness of this compound lies in its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of applications and reactivity compared to simpler isothiocyanate compounds.

Propriétés

IUPAC Name |

2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRELIIISCCUCHF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370442-99-1 | |

| Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes p-SCN-Bn-oxo-DO3A a suitable chelator for use in radioimmunoconjugates?

A1: this compound belongs to a class of macrocyclic bifunctional chelators, which are highly desirable in radioimmunoconjugation for several reasons. Firstly, it possesses a macrocyclic structure that allows for strong complexation with radiometals like Copper-64 ((64)Cu) [, ]. This strong binding is crucial for preventing the leakage of the radioactive isotope from the conjugate, ensuring that the radioactivity remains targeted to the desired location. Secondly, the "bifunctional" nature of this compound stems from its two distinct functional groups: the macrocycle for chelating the radiometal and the isothiocyanate group (p-SCN) for conjugation to antibodies. This enables the chelator to act as a bridge, linking the radiometal to the antibody, forming a stable radioimmunoconjugate [, ].

Q2: How does the stability of this compound compare to other chelators used in radioimmunoconjugation?

A2: Research indicates that this compound exhibits superior stability compared to certain other chelators. For instance, when compared to DTPA derivatives, this compound conjugated to the anti-CD20 antibody rituximab showed significantly better stability in serum over 48 hours. This enhanced stability translates to a lower risk of the radiometal detaching from the conjugate prematurely, ensuring more targeted delivery of the radioisotope and potentially leading to a safer and more effective treatment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

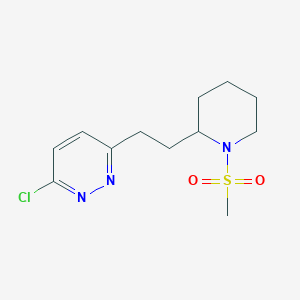

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)